METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2,3-dimethoxyphenyl substituent at position 7, an ethyl group at position 5, and a methylsulfanyl (SCH₃) moiety at position 2, with a methyl ester at position 4. The triazolopyrimidine scaffold is notable for its applications in medicinal chemistry, particularly in targeting enzymes or receptors due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-6-11-13(16(23)26-4)14(22-17(19-11)20-18(21-22)27-5)10-8-7-9-12(24-2)15(10)25-3/h7-9,14H,6H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCVDQPOLWKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolopyrimidine Core Formation
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized through cyclocondensation between triazolamine derivatives and β-keto esters or malonates. For instance, triazolamine (1,2,4-triazol-3-amine) reacts with ethyl 3-oxo-3-phenylpropanoate in ethanol under basic conditions (e.g., sodium ethanoate) to yield the triazolopyrimidine core. Adapting this method, ethyl malonate can serve as the β-keto ester equivalent, facilitating cyclization at elevated temperatures (80°C) in dimethylformamide (DMF) with sodium hydride as a base.
Example Protocol
- Reactants : Triazolamine (1.0 equiv), ethyl malonate (1.2 equiv)
- Conditions : DMF, NaH (1.5 equiv), 80°C, 2 hours
- Yield : ~94%
This step forms the 4H,7H-triazolo[1,5-a]pyrimidine skeleton, establishing positions 2, 5, 6, and 7 for subsequent functionalization.
Substituent Introduction at Position 7: 2,3-Dimethoxyphenyl Group
Suzuki-Miyaura Coupling
The 2,3-dimethoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A halogenated intermediate (e.g., 7-bromo-triazolopyrimidine) reacts with 2,3-dimethoxyphenylboronic acid under Suzuki conditions.
Example Protocol
- Reactants : 7-Bromo-triazolopyrimidine (1.0 equiv), 2,3-dimethoxyphenylboronic acid (1.5 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : Dioxane/water (4:1), 100°C, 12 hours
- Yield : ~75–85% (extrapolated from analogous reactions)
Ethyl Group Installation at Position 5
Alkylation of Pyrimidine Nitrogen
Position 5 is functionalized via alkylation using ethyl bromide or ethyl iodide. The reaction proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent.
Example Protocol
- Reactants : 5-H-triazolopyrimidine (1.0 equiv), ethyl iodide (1.2 equiv)
- Conditions : DMF, K₂CO₃ (2.0 equiv), 60°C, 6 hours
- Yield : ~80–90%
Methylsulfanyl Group Incorporation at Position 2
Thiolation via Nucleophilic Substitution
A pre-installed leaving group (e.g., chloro or bromo) at position 2 undergoes displacement with sodium methanethiolate.
Example Protocol
- Reactants : 2-Chloro-triazolopyrimidine (1.0 equiv), NaSCH₃ (1.5 equiv)
- Conditions : DMF, 25°C, 4 hours
- Yield : ~70–80%
Esterification at Position 6: Methyl Carboxylate Formation
Esterification of Carboxylic Acid Intermediate
Hydrolysis of the ethyl ester to a carboxylic acid, followed by methylation with methanol under acidic conditions, affords the methyl carboxylate.
Example Protocol
- Step 1 (Hydrolysis) : 6-Ethoxycarbonyl intermediate (1.0 equiv), NaOH (2.0 equiv), H₂O/EtOH, reflux, 3 hours
- Step 2 (Methylation) : Carboxylic acid (1.0 equiv), SOCl₂ (excess), then MeOH, 0°C to 25°C, 12 hours
- Overall Yield : ~65–75%
Integrated Synthetic Route
A consolidated pathway synthesizes the target compound in four linear steps:
- Core Formation : Cyclocondensation of triazolamine and ethyl malonate.
- 7-Arylation : Suzuki coupling with 2,3-dimethoxyphenylboronic acid.
- 5-Ethylation : Alkylation using ethyl iodide.
- 2-Methylsulfanyl Introduction : Thiolation with NaSCH₃.
- 6-Methyl Esterification : Sequential hydrolysis and methylation.
Table 1. Summary of Reaction Conditions and Yields
Alternative Methodologies and Optimization
One-Pot Multicomponent Synthesis
A four-component reaction involving triazolamine, ethyl acetoacetate, 2,3-dimethoxybenzaldehyde, and methyl thiocyanate in the presence of p-toluenesulfonic acid (p-TsOH) could streamline the synthesis. This approach may reduce step count and improve atom economy.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation steps, enhancing yields to >90% in model systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of calcium channels, influencing the flow of calcium ions across cell membranes . Additionally, it may interact with corticotropin-releasing factor 1 receptors, affecting stress-related pathways and potentially providing therapeutic benefits in conditions such as anxiety and depression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyrimidine derivatives:
Structural and Functional Group Analysis
Position 7 Substituents: The target compound’s 2,3-dimethoxyphenyl group differs from the 2,4-dimethoxyphenyl in ’s compound. The ortho-methoxy groups in the target may hinder rotation, increasing rigidity and affecting binding pocket compatibility .
Position 5 Substituents :
- The ethyl group in the target compound is less bulky than the phenyl group in ’s derivative, possibly improving metabolic stability .
Position 2 Substituents :
- The methylsulfanyl (SCH₃) group in the target contrasts with carboxylate esters in and . Sulfur’s larger atomic radius and lower electronegativity may facilitate hydrophobic interactions or metal coordination .
Position 6 Functional Groups: The methyl ester (COOCH₃) in the target provides moderate lipophilicity compared to the cyano (CN) group in ’s compound, which increases polarity and hydrogen-bond acceptor capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
